molecular formula C19H18BrNO B4993488 3-(4-Bromo-3-methylanilino)-5-phenylcyclohex-2-en-1-one

3-(4-Bromo-3-methylanilino)-5-phenylcyclohex-2-en-1-one

Cat. No.: B4993488
M. Wt: 356.3 g/mol
InChI Key: KLYGOZPHMSXQTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromo-3-methylanilino)-5-phenylcyclohex-2-en-1-one is a complex organic compound with a unique structure that includes a brominated aniline group and a phenyl-substituted cyclohexenone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-methylanilino)-5-phenylcyclohex-2-en-1-one typically involves multiple steps, starting with the preparation of 4-Bromo-3-methylaniline. This can be achieved through the bromination of 3-methylaniline using bromine in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-methylanilino)-5-phenylcyclohex-2-en-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-(4-Bromo-3-methylanilino)-5-phenylcyclohex-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-methylanilino)-5-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methylaniline: A precursor in the synthesis of the target compound.

    3-Bromo-4-methylaniline: A structural isomer with different reactivity and applications.

    4-Bromo-2-methylaniline: Another isomer with distinct chemical properties.

Properties

IUPAC Name

3-(4-bromo-3-methylanilino)-5-phenylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO/c1-13-9-16(7-8-19(13)20)21-17-10-15(11-18(22)12-17)14-5-3-2-4-6-14/h2-9,12,15,21H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYGOZPHMSXQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC2=CC(=O)CC(C2)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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